molecular formula C15H21N3O3 B7930992 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7930992
M. Wt: 291.35 g/mol
InChI Key: YOUMRZSHXZTNPP-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester and an amino-acetyl substituent. Its molecular formula is inferred as C₁₅H₂₁N₃O₃ based on structural analogs (e.g., ). The compound is listed under CAS numbers 1354002-19-9 (R-isomer) and 1135324-02-5 (S-isomer), highlighting its stereoisomeric nature . It is categorized as a high-purity intermediate for pharmaceutical research but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUMRZSHXZTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via nucleophilic substitution reactions, where an amine reacts with an acetyl halide or anhydride.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the amino-acetyl pyrrolidine intermediate with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in molecular biology.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituent Differences Molecular Weight Purity/Availability
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (Target) 1354002-19-9 C₁₅H₂₁N₃O₃ Amino-acetyl, methyl carbamate ~278–305* Discontinued
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 165528-66-5 C₁₅H₂₃N₃O₂ Amino-ethyl (replaces amino-acetyl) 277.36 Available (Parchem)
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353944-41-8 C₁₆H₂₃N₃O₃ Ethyl carbamate (replaces methyl) 305.38 Available (Shanghai Danfan)
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 1353972-76-5 C₁₅H₂₂N₂O₃ Hydroxy-ethyl (replaces amino-acetyl) 278.35 96% purity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester 1353962-49-8 C₁₆H₂₅N₃O₂ Additional methylene in pyrrolidinylmethyl 291.39 Available (Parchem)

*Molecular weight inferred from analogs due to lack of direct data.

Key Observations:

Amino-Acetyl vs. Amino-Ethyl (Target vs. This may improve target specificity but reduce metabolic stability due to susceptibility to proteases. The amino-ethyl analog (C₁₅H₂₃N₃O₂) has a lower oxygen content, increasing lipophilicity, which could enhance membrane permeability .

Methyl vs. Ethyl Carbamate (Target vs. ) :

  • Replacing methyl with ethyl in the carbamate group increases steric bulk and lipophilicity (logP). This modification may alter pharmacokinetics, such as prolonged half-life due to slower enzymatic hydrolysis .

This variant (96% purity) is a candidate for formulations requiring enhanced solubility .

Stereoisomerism () :

  • The R- and S-isomers of the target compound (CAS 1135324-02-5 and 1354002-19-9) may exhibit divergent biological activities, though specific data are unavailable. Stereochemistry often impacts receptor binding affinity and metabolic pathways .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: The amino-acetyl group in the target may render it prone to hydrolysis by esterases or proteases, whereas amino-ethyl analogs (e.g., ) lack this liability.
  • Solubility: Hydroxy-ethyl derivatives () likely have higher aqueous solubility due to hydrogen bonding, advantageous for intravenous formulations.

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino-acetyl group and a carbamic acid moiety linked to a benzyl ester. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain pyrrolidine derivatives showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's. It has shown promise as an acetylcholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models. This inhibition can lead to improved cognitive function and memory retention .
  • Enzyme Interaction : The compound's activity may also be linked to its interaction with enzymes involved in drug metabolism, such as valacyclovirase. Studies have shown that modifications to the amino group can significantly affect the hydrolysis rates of esters, suggesting that the compound may be activated by similar enzymatic pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like acetylcholinesterase, the compound enhances neurotransmitter availability, which is beneficial in neurodegenerative conditions .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • A study published in MDPI indicated that specific piperidine derivatives showed significant anticancer properties through enhanced cytotoxicity in vitro. The results suggested that structural modifications could lead to improved binding affinity to cancer cell receptors .
  • Another research article focused on the dual inhibition of cholinesterases by related compounds, demonstrating that structural enhancements led to better brain exposure and efficacy against Alzheimer's disease models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in FaDu cells
NeuroprotectionInhibits acetylcholinesterase
Enzyme InteractionHydrolyzed by valacyclovirase
CytotoxicityEnhanced against various cancer cell lines

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